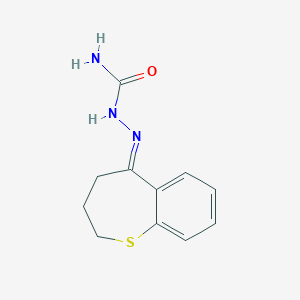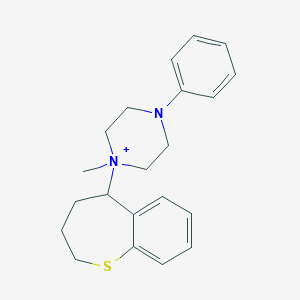![molecular formula C17H19NOS B374636 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine](/img/structure/B374636.png)
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxathiepin derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves several steps. One common method includes the reaction of 2-(4-chlorophenoxy)aniline with phenyl chloroformate to form a carbamate intermediate. This intermediate is then transformed into various urea derivatives using microwave-induced reactions. Finally, a phosphorous oxychloride-induced cyclocondensation yields the target compound .
Analyse Des Réactions Chimiques
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which can lead to various pharmacological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Loxapine: An antipsychotic drug with a similar dibenzo[b,f][1,4]oxathiepin structure.
Amoxapine: An antidepressant that also shares a similar chemical framework.
These compounds differ in their specific substitutions and functional groups, which result in different pharmacological activities .
Propriétés
Formule moléculaire |
C17H19NOS |
|---|---|
Poids moléculaire |
285.4g/mol |
Nom IUPAC |
3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C17H19NOS/c1-18-12-6-11-16-13-7-2-3-8-14(13)19-15-9-4-5-10-17(15)20-16/h2-5,7-10,16,18H,6,11-12H2,1H3 |
Clé InChI |
OKHWNJARAFKRRE-UHFFFAOYSA-N |
SMILES |
CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
SMILES canonique |
CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(methylsulfanyl)dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374557.png)
![2-Methoxydibenzo[b,f]thiepine-10,11-dione](/img/structure/B374558.png)
![2-Chlorodibenzo[b,f]thiepine-10,11-dione](/img/structure/B374561.png)
![N-(10,11-dihydrodibenzo[b,f]thiepin-10-ylmethyl)acetamide](/img/structure/B374562.png)
![6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethylamine](/img/structure/B374564.png)

![1-(8-Chlorodibenzo[b,f]thiepin-10-yl)pyrrolidine](/img/structure/B374566.png)


![thieno[2,3-c][2]benzothiepin-4(9H)-one](/img/structure/B374570.png)
![1-(4,9-Dihydrothieno[2,3-c][2]benzothiepin-2-yl)ethanone](/img/structure/B374571.png)
![4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B374573.png)
![3-(2-methyldibenzo[b,e]thiepin-11(6H)-ylidene)propanoic acid](/img/structure/B374574.png)
![4,9-Dihydrothieno[2,3-c][2]benzothiepin-4-ol](/img/structure/B374575.png)
